Mdmb-fub7aica is synthesized in laboratories and is not found naturally. It is part of a larger family of synthetic cannabinoids that are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. The compound is often used in research settings and is available as an analytical reference standard for scientific studies .
The synthesis of Mdmb-fub7aica typically involves several key steps:
The detailed synthetic pathway can be complex, often requiring optimization to achieve high yields and purity .
Mdmb-fub7aica has a unique molecular structure characterized by a combination of an indole moiety and a carboxamide functional group. The molecular formula is , and its molecular weight is approximately 344.41 g/mol.
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its configuration .
Mdmb-fub7aica can undergo various chemical reactions typical for synthetic cannabinoids, including:
These reactions are significant for understanding the compound's stability and potential degradation pathways .
Mdmb-fub7aica acts primarily as a selective agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of natural cannabinoids by modulating neurotransmitter release, which can lead to various physiological effects such as euphoria, altered perception, and increased appetite.
Mdmb-fub7aica serves several important roles in scientific research:
The systematic chemical name for Mdmb-fub7aica is methyl (S)-2-{[1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]amino}-3,3-dimethylbutanoate. Its nomenclature follows conventions established for synthetic cannabinoids:
Structurally, 7-azaindole carboxamides comprise three modular domains (Table 1):
Table 1: Structural Domains of Representative 7-Azaindole Carboxamides
| Compound | Core | Amide Linker | Tail Group |
|---|---|---|---|
| Mdmb-fub7aica | 7-Azaindole | N-(methyl 3,3-dimethylbutanoate) | 4-Fluorobenzyl |
| AP4AIC | 7-Azaindole | Adamantyl carboxylate | n-Pentyl |
| 5F-MDMB-P7AICA | 7-Azaindole | N-(methyl 3,3-dimethylbutanoate) | 5-Fluoropentyl |
Isomerism significantly influences activity. Unlike 4-, 5-, or 6-azaindoles, the 7-azaindole configuration optimally positions hydrogen-bond acceptors for CB1 interaction. Nuclear Overhauser effect spectroscopy (NOESY) analyses reveal that 4-fluorobenzyl substitution induces a planar conformation, enhancing receptor docking efficiency [4] [9].
7-Azaindole synthetic cannabinoids emerged reactively following global scheduling of earlier scaffolds (e.g., indoles/indazoles). Forensic timelines reveal four evolutionary phases:
Table 2: Emergence Timeline of Key 7-Azaindole Cannabinoids
| Year | Compound | First Reported | Product Forms |
|---|---|---|---|
| 2013 | PB-22 (QUPIC) | Japan | Herbal blends, e-liquids |
| 2015 | CUMYL-5F-P7AICA | Switzerland | Herbal material |
| 2016 | AP4AIC | South Korea | Powdered "fragrance" |
| 2017 | 5F-MDMB-P7AICA | Germany | E-liquids |
| 2019 | Mdmb-fub7aica analogs | EU Early Warning System | Not specified |
Online vendor linguistics evolved concurrently, utilizing "research chemical" euphemisms and isomer-specific codes (e.g., "7'N-5F-ADB" for 5F-MDMB-P7AICA) to evade keyword detection. Cryptomarket transactions enabled rapid global distribution, with vendors emphasizing "undetectability" and "legal status" over pharmacological data [4] [7].
Control strategies for 7-azaindole cannabinoids struggle against agile chemical redesign. Jurisdictions employ three primary approaches:
Analytical identification poses critical hurdles. Gas chromatography-mass spectrometry (GC-MS) fragmentation of 7-azaindoles yields near-identical spectra to indazole isomers (e.g., m/z 144, 117 base peaks). Nuclear magnetic resonance (NMR) remains essential for distinguishing N-substitution patterns, as demonstrated in case studies from Hungary and Germany where Mdmb-fub7aica metabolites required liquid chromatography-tandem mass spectrometry (LC-MS/MS) differentiation from regulated analogs [4] [7].
Patent protections further complicate regulation. Chinese patents (e.g., CN102746295A) detailing efficient 4-substituted-7-azaindole synthesis routes remain publicly accessible. Clandestine laboratories exploit such literature to optimize halogenation or alkoxylation at unreviewed positions, creating "legal" analogs within months of parent compound bans [2] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6